molecular formula C15H14O5 B2965699 Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate CAS No. 304675-01-2

Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No. B2965699
CAS RN: 304675-01-2
M. Wt: 274.272
InChI Key: TZOPIYANPLGYBB-UHFFFAOYSA-N
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Description

Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a derivative of coumarin, which is a natural compound found in many plants and has been used for medicinal purposes for centuries. Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been synthesized and studied extensively for its potential applications in various fields, including medicine and agriculture.

Mechanism Of Action

The mechanism of action of Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.
Biochemical and Physiological Effects:
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to exhibit various biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to reduce inflammation and exhibit antioxidant activity.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate in lab experiments include its potential as an anticancer and anti-inflammatory agent. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable tool for studying cancer biology. Its anti-inflammatory properties make it a potential candidate for the study of inflammatory diseases.
The limitations of using Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate. These include:
1. Further investigation of its anticancer properties and potential use in cancer therapy.
2. Study of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
3. Investigation of its antioxidant activity and potential use in the prevention of oxidative stress-related diseases.
4. Development of more efficient synthesis methods to improve yield and purity.
5. Investigation of its pharmacokinetic properties and potential use as a drug candidate.
6. Study of its potential as an agricultural pesticide.
Conclusion:
Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a promising compound with potential applications in various fields, including medicine and agriculture. Its anticancer and anti-inflammatory properties make it a valuable tool for studying cancer biology and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential as a drug candidate.

Synthesis Methods

The synthesis of Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves the reaction of coumarin with acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through an esterification process, resulting in the formation of the desired compound. The purity and yield of the synthesized compound can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has shown promising results in various scientific research applications. One of the most significant areas of research is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Another area of research is its potential as an anti-inflammatory agent. Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-18-14(16)8-19-9-5-6-11-10-3-2-4-12(10)15(17)20-13(11)7-9/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOPIYANPLGYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate

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